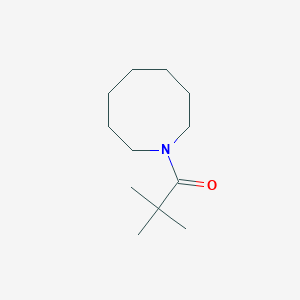
N-(4-fluoro-2-methylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluoro-2-methylphenyl)butanamide, also known as 4F-MDMB-BICA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound belongs to the indole-3-carboxamide family and has a similar structure to other synthetic cannabinoids such as JWH-018 and AM-2201. The purpose of
Wirkmechanismus
N-(4-fluoro-2-methylphenyl)butanamide acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the central and peripheral nervous system. When these receptors are activated, they modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, leading to the psychoactive effects of cannabinoids. Additionally, N-(4-fluoro-2-methylphenyl)butanamide has been shown to inhibit the activity of FAAH, an enzyme that breaks down endocannabinoids, leading to increased levels of endocannabinoids in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluoro-2-methylphenyl)butanamide are similar to those of other synthetic cannabinoids. These effects include euphoria, relaxation, altered perception, and increased appetite. However, N-(4-fluoro-2-methylphenyl)butanamide has been shown to be more potent than other synthetic cannabinoids, leading to a higher risk of adverse effects such as anxiety, paranoia, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-fluoro-2-methylphenyl)butanamide in lab experiments is its high potency, which allows for the study of the effects of synthetic cannabinoids at lower concentrations. However, one limitation is the lack of information on the long-term effects of this compound on the body, as well as its potential for abuse and addiction.
Zukünftige Richtungen
Future research on N-(4-fluoro-2-methylphenyl)butanamide should focus on its potential therapeutic applications, such as its use in the treatment of pain, anxiety, and other neurological disorders. Additionally, more research is needed to understand the long-term effects of this compound on the body, as well as its potential for abuse and addiction. Finally, the development of safer and more effective synthetic cannabinoids should be a priority for future research in this field.
Synthesemethoden
The synthesis of N-(4-fluoro-2-methylphenyl)butanamide involves the reaction of 4-fluoro-2-methylbenzoic acid and 1-pentanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(4-fluoro-2-methylphenyl)butanamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. This compound has been shown to have high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. Research has also been conducted to investigate the potential therapeutic applications of N-(4-fluoro-2-methylphenyl)butanamide, such as its use in the treatment of pain, anxiety, and other neurological disorders.
Eigenschaften
IUPAC Name |
N-(4-fluoro-2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-3-4-11(14)13-10-6-5-9(12)7-8(10)2/h5-7H,3-4H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWFFUDGFLWYCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methylphenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-adamantyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7460425.png)


![2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7460453.png)
![N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7460461.png)
![N-[(2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7460463.png)



![N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7460491.png)
![N-[(2-fluorophenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7460493.png)
![N-[(2-fluorophenyl)methyl]oxolane-2-carboxamide](/img/structure/B7460499.png)

